molecular formula C8H15Cl B15255222 (1-Chlorobutan-2-yl)cyclobutane

(1-Chlorobutan-2-yl)cyclobutane

Cat. No.: B15255222
M. Wt: 146.66 g/mol
InChI Key: NHCJYQUQLVQSKM-UHFFFAOYSA-N
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Description

Overview of Cyclobutane (B1203170) Derivatives in Contemporary Organic Chemistry

Cyclobutane derivatives are compounds that contain a four-membered carbon ring. Despite the inherent ring strain of approximately 26 kcal/mol, which makes them less stable than their cyclopentane (B165970) or cyclohexane (B81311) counterparts, the cyclobutane motif is found in a variety of natural products and biologically active molecules. acs.orgwikipedia.org This inherent strain is not a limitation but rather a feature that chemists exploit for synthetic purposes. baranlab.org The energy stored in the strained σ-bonds of the cyclobutane ring can be released in a controlled manner through various chemical transformations, making these derivatives highly versatile synthetic intermediates. acs.orgacs.org

The utility of cyclobutane derivatives in organic synthesis is extensive. They serve as key building blocks for constructing more complex molecular architectures through reactions such as ring-opening, ring expansion, and ring contraction. acs.orgacs.orgresearchgate.net For instance, photochemical [2+2] cycloadditions are a common and powerful method for constructing cyclobutane rings, which can then be manipulated to produce a diverse array of acyclic and cyclic compounds. acs.orgbaranlab.orgorganic-chemistry.org The unique stereochemical constraints of the cyclobutane ring also allow for high levels of regio- and stereoselectivity in subsequent reactions, which is a critical aspect in the synthesis of pharmaceuticals and other complex targets. acs.orgnih.gov The presence of the cyclobutane moiety in natural products like pentacycloanammoxic acid and its role in forming thymine dimers in DNA showcases its biological relevance. wikipedia.orgbaranlab.org

Significance of Halogenated Alkanes in Synthetic Methodologies

Halogenated alkanes, also known as alkyl halides, are a cornerstone of modern synthetic organic chemistry. wikipedia.org They are alkanes in which one or more hydrogen atoms have been replaced by a halogen (fluorine, chlorine, bromine, or iodine). byjus.com The introduction of a halogen atom fundamentally alters the chemical reactivity of the alkane. Due to the higher electronegativity of halogens compared to carbon, the carbon-halogen bond is polarized, with the carbon atom bearing a partial positive charge. studymind.co.uk This polarization makes the carbon atom electrophilic and susceptible to attack by nucleophiles.

This inherent reactivity is the basis for the two major reaction pathways of halogenated alkanes: nucleophilic substitution and elimination. wikipedia.org

Nucleophilic Substitution: A nucleophile replaces the halogen atom, allowing for the introduction of a wide variety of functional groups (e.g., -OH, -CN, -OR, -NH2). This versatility makes alkyl halides invaluable precursors in multi-step syntheses. wikipedia.orgpearson.com

Elimination: In the presence of a strong base, a halogen and a hydrogen atom from an adjacent carbon can be removed to form an alkene. This process, known as dehydrohalogenation, is a primary method for synthesizing carbon-carbon double bonds. wikipedia.org

Furthermore, chloroalkanes and other alkyl halides are crucial for the formation of organometallic reagents, such as Grignard reagents (R-MgX), which are potent carbon nucleophiles used to create new carbon-carbon bonds. wikipedia.org The reliability and versatility of these reactions have established halogenated alkanes as fundamental building blocks in the synthesis of countless organic molecules. wikipedia.orgstudymind.co.uk

Structural Elucidation and Naming Convention of (1-Chlorobutan-2-yl)cyclobutane

The systematic name this compound is assigned according to the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). A breakdown of the name reveals the precise structure of the molecule.

Parent Structure: The name ends with "cyclobutane," indicating that the principal molecular framework is a four-membered carbon ring. libretexts.org

Substituent: The prefix "(1-Chlorobutan-2-yl)" describes the substituent group attached to the cyclobutane ring. According to IUPAC rules, when a cyclic structure and an acyclic chain are present, the part with more carbon atoms is typically considered the parent. libretexts.org In this case, both the ring and the longest chain of the substituent have four carbons. The ring is chosen as the parent structure.

Substituent Structure: The name "butan-2-yl" specifies a four-carbon (butyl) chain that is attached to the cyclobutane ring via its second carbon atom.

Halogen Position: The prefix "1-Chloro" indicates that a chlorine atom is attached to the first carbon of the butyl chain. The numbering of this chain begins at the end closest to the highest priority feature, which in this context refers to the point of attachment to the parent ring, but the chloro-substituent dictates the numbering. Therefore, the carbon bearing the chlorine is C1, and the carbon attached to the cyclobutane ring is C2.

The structure possesses two stereocenters: one at the carbon of the cyclobutane ring where the substituent is attached, and another at the second carbon of the butyl chain (C2). This means the compound can exist as multiple stereoisomers (diastereomers and enantiomers).

Table 1: Predicted Physicochemical Properties for this compound

PropertyPredicted Value
CAS Number 1602453-60-0 bldpharm.comchemsrc.comsigmaaldrich.com
Molecular Formula C₈H₁₅Cl
Molecular Weight 146.66 g/mol
Boiling Point ~180-190 °C (estimated)
Density ~0.95 g/cm³ (estimated)
LogP (Octanol/Water Partition Coefficient) ~3.5-4.0 (estimated)

Note: The values in this table are theoretical predictions as experimental data is not widely published. They are intended for informational purposes only.

Research Rationale and Scope of Investigation for this compound

While specific research literature dedicated exclusively to this compound is sparse, its structure suggests a clear rationale for its synthesis and investigation. The compound serves as a valuable model substrate and a potential synthetic intermediate.

Research Rationale:

Mechanistic Studies: The molecule is an excellent substrate for studying the interplay between steric hindrance, ring strain, and reaction kinetics. Investigations could focus on how the bulky cyclobutyl group influences the rates of nucleophilic substitution (Sₙ1/Sₙ2) and elimination (E1/E2) reactions at the chlorinated carbon center. The proximity of the strained ring could lead to unique neighbouring group participation or rearrangement pathways not observed in simpler chloroalkanes.

Synthetic Intermediate: As a bifunctional molecule, it offers two distinct points for chemical modification: the reactive carbon-chlorine bond and the cyclobutane ring. The chloro group can be readily displaced to introduce a vast array of other functional groups. The cyclobutane ring itself can be a target for ring-opening or expansion reactions to generate novel acyclic or larger cyclic structures.

Building Block for Complex Molecules: Cyclobutane motifs are of interest in medicinal chemistry and materials science. researchgate.netnih.gov This compound could serve as a starting material for the synthesis of more complex pharmaceutical analogues or specialized polymers where the cyclobutane unit imparts specific conformational rigidity or properties.

Scope of Investigation:

Synthesis: Developing efficient and stereoselective synthetic routes to this compound and its various stereoisomers.

Reactivity Profiling: A systematic study of its reactions with a diverse range of nucleophiles and bases to map out its substitution and elimination pathways.

Spectroscopic Characterization: Detailed analysis using NMR, IR spectroscopy, and mass spectrometry to build a comprehensive dataset for this compound, which is currently lacking in public databases.

Table 2: Hypothetical Spectroscopic Data Interpretation for this compound

SpectroscopyExpected Signals and Features
¹H NMR - Multiple complex multiplets in the aliphatic region (~1.5-2.5 ppm) corresponding to the cyclobutane ring protons and the -CH₂- and -CH- protons of the butyl chain. - A downfield multiplet (~3.5-3.8 ppm) for the -CHCl- proton. - An upfield triplet (~0.9-1.1 ppm) for the terminal methyl (-CH₃) group.
¹³C NMR - Multiple signals in the aliphatic region (~15-40 ppm) for the cyclobutane carbons and the -CH₂- and -CH₃ carbons of the butyl chain. - A signal for the carbon attached to the cyclobutane ring (~40-50 ppm). - A downfield signal for the carbon bonded to chlorine (-CHCl-) (~55-65 ppm).
Mass Spec (EI) - A molecular ion peak (M⁺) and an M+2 peak in an approximate 3:1 ratio, characteristic of a compound containing one chlorine atom. - Fragmentation patterns corresponding to the loss of HCl, the butyl chain, or the cyclobutyl group.

Note: This table represents a hypothetical interpretation based on standard principles of spectroscopic analysis for a molecule with this structure.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H15Cl

Molecular Weight

146.66 g/mol

IUPAC Name

1-chlorobutan-2-ylcyclobutane

InChI

InChI=1S/C8H15Cl/c1-2-7(6-9)8-4-3-5-8/h7-8H,2-6H2,1H3

InChI Key

NHCJYQUQLVQSKM-UHFFFAOYSA-N

Canonical SMILES

CCC(CCl)C1CCC1

Origin of Product

United States

Synthetic Strategies for 1 Chlorobutan 2 Yl Cyclobutane and Analogous Structures

Retrosynthetic Analysis of (1-Chlorobutan-2-yl)cyclobutane

A retrosynthetic analysis of the target molecule, this compound, suggests that the most logical disconnection is across the C1-C2 and C3-C4 bonds of the cyclobutane (B1203170) ring. This leads back to two alkene precursors: 1-chlorobut-1-ene and ethene. This approach points towards a [2+2] cycloaddition reaction as a primary synthetic strategy. The substituents on the final product, a chloro group and an ethyl group, would be present on one of the alkene starting materials.

Alternatively, the side chain could be introduced after the formation of the cyclobutane ring. For instance, a cyclobutane with a suitable functional group could be synthesized first, followed by elaboration to the desired 1-chlorobutan-2-yl side chain. However, the direct [2+2] cycloaddition approach is often more convergent and efficient. nih.gov

Foundational Approaches to Cyclobutane Ring Construction

The construction of cyclobutane rings is most commonly achieved through [2+2] cycloaddition reactions. nih.govscribd.comnih.gov These reactions involve the joining of two alkene components to form a four-membered ring. nih.gov These cycloadditions can be initiated either thermally or photochemically. scribd.comfiveable.me

[2+2] Cycloaddition Reactions

[2+2] cycloaddition reactions are a cornerstone of cyclobutane synthesis. nih.gov The stereochemical outcome of these reactions is governed by the Woodward-Hoffmann rules, which predict whether a reaction will proceed with suprafacial or antarafacial geometry. pressbooks.pub

Thermally initiated [2+2] cycloadditions are generally less common for simple alkenes because they are symmetry-forbidden to proceed in a concerted, suprafacial-suprafacial manner. pressbooks.pub However, these reactions can occur with certain classes of molecules, such as ketenes. scribd.comharvard.edu The linear geometry and sterically unencumbered nature of ketenes make them suitable substrates for thermal [2+2] cycloadditions. harvard.edu Another strategy involves the use of strained alkenes or allenes. wikipedia.orgacs.org For instance, the reaction of vinyl boronates with in situ-generated keteniminium salts provides a pathway to borylated cyclobutanes. nih.govresearchgate.net

Reactant 1Reactant 2ConditionsProduct TypeReference(s)
AlkeneKetene (B1206846)HeatCyclobutanone (B123998) scribd.comharvard.edu
Vinyl BoronateKeteniminium SaltHeatBorylated Cyclobutane nih.govresearchgate.net
EnamineMichael AcceptorHeatSubstituted Cyclobutane nih.gov

Photochemical [2+2] cycloadditions are a widely used and powerful method for constructing cyclobutane rings. acs.orgresearchgate.net These reactions are symmetry-allowed to proceed in a suprafacial-suprafacial manner upon photoexcitation of one of the alkene components. pressbooks.pub This method offers a high degree of regio- and stereoselectivity, making it a valuable tool in the synthesis of complex molecules. researchgate.netnumberanalytics.com

In many cases, direct irradiation of an alkene does not efficiently lead to the excited state required for cycloaddition. Instead, a photosensitizer is used to facilitate the reaction. baranlab.org The sensitizer (B1316253) absorbs light and then transfers the energy to one of the alkene substrates, promoting it to an excited triplet state. baranlab.orgscribd.com Common sensitizers include acetone (B3395972) and benzophenone. baranlab.org This triplet-sensitized approach is particularly effective for the cycloaddition of enones with alkenes. scribd.com The use of visible light photocatalysts, such as ruthenium(II) complexes, has also emerged as a powerful method for promoting [2+2] enone cycloadditions. organic-chemistry.org

Direct photochemical excitation of an alkene can also lead to [2+2] cycloaddition, although this often requires the use of high-energy UV light. nih.gov This method is conceptually the simplest route to cyclobutanes. nih.gov The first reported [2+2] photocycloaddition was the dimerization of thymoquinone (B1682898) upon exposure to sunlight. acs.org Direct excitation is often employed in intramolecular [2+2] cycloadditions, for example, in the synthesis of cyclophanes from styrenes. acs.org

Catalytic [2+2] Cycloadditions (e.g., Lewis Acid, Organocatalysis, Photocatalysis)

Catalytic [2+2] cycloaddition reactions are among the most direct and powerful methods for constructing cyclobutane rings. rsc.org These reactions involve the coupling of two olefinic substrates and can be promoted by various catalytic systems, including Lewis acids, organocatalysts, and photocatalysts, to afford a diverse array of cyclobutane structures. nih.govelsevierpure.com

Lewis Acid Catalysis: Lewis acids can promote [2+2] cycloadditions, particularly of ketenes and alkenes, leading to cyclobutanones. orgsyn.orgacs.org These reactions often exhibit enhanced reactivity and diastereoselectivity compared to their thermal counterparts. For instance, the use of ethylaluminum dichloride (EtAlCl₂) can facilitate the cycloaddition of diphenylacetyl chloride (which forms a ketene in situ) and cyclopentene (B43876) to yield the corresponding cyclobutanone in high yield and diastereomeric ratio. orgsyn.org In some cases, Lewis acid catalysis can even reverse the diastereoselectivity observed in thermal reactions. orgsyn.org A combined Lewis acid system, such as In(tfacac)₃-TMSBr, has been shown to effectively catalyze the [2+2] cycloaddition of aryl alkynes with acrylates, providing access to cyclobutenes which can be subsequently hydrogenated to cyclobutanes. organic-chemistry.orgresearchgate.net

Organocatalysis: Organocatalytic [2+2] cycloadditions have emerged as a powerful tool for the enantioselective synthesis of cyclobutanes. rsc.orgnih.gov These reactions often employ chiral secondary amines to activate α,β-unsaturated aldehydes through the formation of iminium and enamine intermediates. rsc.orgrsc.org For example, a formal [2+2] cycloaddition initiated by a vinylogous Friedel–Crafts alkylation of 2-vinyl pyrroles with α,β-unsaturated aldehydes can produce highly functionalized and enantioenriched cyclobutanes. rsc.orgrsc.org This approach allows for the construction of multiple contiguous stereocenters with excellent control over regio-, diastereo-, and enantioselectivity. rsc.org

Photocatalysis: Visible-light photocatalysis has revolutionized the field of [2+2] cycloadditions, offering a mild and efficient alternative to traditional UV-light-mediated reactions. nih.govrsc.org This strategy can proceed through either an energy transfer mechanism or a photoredox pathway. acs.org In energy transfer catalysis, a photosensitizer absorbs visible light and transfers the energy to an alkene, promoting it to an excited triplet state which then undergoes cycloaddition. nih.govdigitellinc.com This has been successfully applied to the synthesis of cyclobutane-fused indolines and other complex scaffolds. digitellinc.comrsc.org Photoredox catalysis, on the other hand, involves single-electron transfer between the photocatalyst and the substrate to generate radical ion intermediates that cyclize. acs.orgnih.gov This approach has been utilized for the on-DNA synthesis of highly substituted cyclobutanes, demonstrating excellent functional group tolerance. nih.gov Copper(I) and iridium(III) complexes are commonly employed as photocatalysts in these transformations. acs.orgnih.gov

Ring Contraction Methodologies (e.g., from Pyrrolidines, Cyclopropanes)

Ring contraction provides an alternative pathway to cyclobutane derivatives from larger ring systems. ntu.ac.ukrsc.org

From Pyrrolidines: The conversion of pyrrolidines to cyclobutanes has been achieved through nitrogen extrusion from a 1,1-diazene intermediate. acs.orgnih.gov This intermediate can be generated in situ from the corresponding pyrrolidine (B122466). The subsequent thermal or photo-induced extrusion of nitrogen gas generates a 1,4-biradical which rapidly collapses to form the cyclobutane ring. acs.orgacs.org A key advantage of this method is the potential for stereospecificity, where the stereochemistry of the starting pyrrolidine is retained in the cyclobutane product. acs.orgnih.gov This "memory of chirality" allows for the synthesis of enantiopure cyclobutanes from readily available chiral pyrrolidines. acs.org

From Other Systems: While less common for cyclobutane synthesis, ring contractions of other systems can also be employed. For example, the Wolff rearrangement of α-diazoketones derived from cyclopentanones can lead to cyclobutane carboxylic acid derivatives. nih.govntu.ac.uk

Ring Expansion Methodologies (e.g., from Cyclopropanes, Oxaspiropentanes)

The inherent ring strain of smaller rings like cyclopropanes can be harnessed to drive ring expansion reactions to form cyclobutanes. nih.govrsc.org

From Cyclopropanes: The expansion of a cyclopropane (B1198618) ring to a cyclobutane can be achieved through various rearrangement reactions. For instance, the treatment of cyclopropylcarbinyl derivatives with appropriate reagents can induce a rearrangement to a cyclobutyl system. A notable example is the highly diastereoselective ring-expanding cycloisomerization of alkylidenecyclopropane acylsilanes to yield bicyclic α-silyl ketones containing a cyclobutane ring. nih.gov This method is particularly useful for creating challenging quaternary stereocenters at the ring junction. nih.gov

From Oxaspiropentanes: Oxaspiropentanes, which can be prepared from the epoxidation of methylenecyclopropanes, can undergo rearrangement to cyclobutanones upon treatment with Lewis or protic acids. This method provides a reliable route to substituted cyclobutanones. nih.gov

Intramolecular Cyclization Reactions (e.g., Radical, Anionic, Cationic)

Intramolecular cyclization reactions of appropriately substituted acyclic precursors offer a powerful strategy for the construction of cyclobutane rings. nih.gov

Radical Cyclizations: Radical cyclizations, particularly 4-exo-tet cyclizations, can be used to form cyclobutane rings. nih.gov For instance, a photoredox-catalyzed cascade involving a deboronative radical addition to an electron-deficient alkene followed by a polar cyclization has been developed to synthesize structurally diverse cyclobutanes. nih.gov The reaction conditions are mild and demonstrate excellent functional group tolerance. nih.gov

Anionic and Cationic Cyclizations: While less common for the direct synthesis of simple cyclobutanes, intramolecular anionic and cationic cyclizations can be employed in specific contexts, often as part of a tandem reaction sequence.

C–H Functionalization Approaches for Cyclobutanes

Direct C–H functionalization has emerged as a highly efficient and atom-economical strategy for the synthesis of complex molecules, including substituted cyclobutanes. nih.govacs.org This approach avoids the need for pre-functionalized starting materials.

Palladium-catalyzed C–H activation, often guided by a directing group, has been successfully applied to the arylation of cyclobutane C(sp³)–H bonds. nih.govacs.org For example, using an 8-aminoquinoline (B160924) directing group, both mono- and bis-arylation of cyclobutanecarboxamides can be achieved with high diastereoselectivity, leading to trisubstituted cyclobutanes with an all-cis stereochemistry. acs.org This methodology has proven effective for introducing various aryl and even heteroaryl groups. acs.org Rhodium-catalyzed C–H insertion reactions of diazo compounds also provide a route to functionalized cyclobutanes, with the potential for catalyst-controlled site-selectivity between different C–H bonds on the ring. nih.gov

Introduction of Halogen Functionality in Cyclobutane Systems

The introduction of halogen atoms onto a cyclobutane ring is a crucial transformation, as the resulting halocyclobutanes are versatile intermediates for further functionalization.

Direct Halogenation of Cyclobutanes (e.g., free radical halogenation)

Direct halogenation of a pre-formed cyclobutane ring can be accomplished through free radical mechanisms. pharmaguideline.com This typically involves the reaction of the cyclobutane with a halogen (e.g., chlorine or bromine) in the presence of UV light. The reaction proceeds via a radical chain mechanism, where a halogen radical abstracts a hydrogen atom from the cyclobutane ring, forming a cyclobutyl radical. This radical then reacts with a molecule of the halogen to form the halocyclobutane and a new halogen radical, which propagates the chain. While this method can be effective, it often suffers from a lack of regioselectivity, particularly in unsymmetrical cyclobutanes, leading to mixtures of products.

Halogenation of Olefinic Precursors (e.g., Halonium Ion Intermediates)

One of the most fundamental methods for introducing halogens to an alkyl chain is through the electrophilic addition of halogens (such as Cl₂ or Br₂) to an alkene. masterorganicchemistry.comchemistrysteps.com This reaction is particularly effective for creating vicinal dihalides (where halogens are on adjacent carbons) and proceeds through a characteristic mechanism involving a cyclic halonium ion intermediate. youtube.comlibretexts.org

The process begins when the electron-rich pi bond of the alkene attacks the halogen molecule (e.g., Cl₂), causing the halogen-halogen bond to break. Instead of forming a simple carbocation, the halogen forms a three-membered ring with the two carbons of the former double bond, known as a chloronium ion. chemistrysteps.com This intermediate is highly strained and electrophilic. youtube.com In the subsequent step, a halide ion (Cl⁻) attacks one of the carbons of the chloronium ion from the side opposite to the ring. libretexts.org This backside attack, analogous to an Sₙ2 reaction, forces the ring to open and results in an anti-addition of the two halogen atoms across the double bond. masterorganicchemistry.comlibretexts.org

If the reaction is conducted in a nucleophilic solvent like water or an alcohol, the solvent can act as the nucleophile, attacking the halonium ion to form a halohydrin or a haloether, respectively. masterorganicchemistry.com The regioselectivity of this attack typically follows Markovnikov's rule, with the nucleophile adding to the more substituted carbon of the halonium ion. masterorganicchemistry.com This pathway, however, would not directly yield the target compound but rather a related functionalized intermediate.

Nucleophilic Substitution Reactions for Halogen Introduction

Nucleophilic substitution is a cornerstone of organic synthesis for interconverting functional groups and is a primary method for introducing a halogen onto an alkyl framework. universalclass.comlibretexts.org This class of reactions involves a nucleophile replacing a leaving group on an electrophilic carbon atom. In the context of synthesizing this compound, a common precursor would be an alcohol, such as 1-(cyclobutyl)butan-2-ol, where the hydroxyl group (-OH) is converted into a better leaving group and then displaced by a chloride ion.

These reactions primarily follow two distinct mechanisms: Sₙ1 (substitution nucleophilic unimolecular) and Sₙ2 (substitution nucleophilic bimolecular).

Sₙ2 Mechanism: This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. science-revision.co.uk The reaction rate depends on the concentration of both the substrate and the nucleophile. science-revision.co.uk A key feature of the Sₙ2 mechanism is the inversion of stereochemistry at the reaction center, often called Walden inversion. This pathway is favored for primary and secondary alkyl halides and is hindered by bulky substituents around the reaction site. universalclass.com

Sₙ1 Mechanism: This is a two-step process that begins with the slow departure of the leaving group to form a carbocation intermediate. youtube.com This intermediate is then rapidly attacked by the nucleophile. youtube.com The rate-determining step is the formation of the carbocation, so the reaction rate depends only on the substrate concentration. science-revision.co.uk Sₙ1 reactions are favored for tertiary alkyl halides due to the stability of the tertiary carbocation and can be prone to carbocation rearrangements. libretexts.org Because the nucleophile can attack the planar carbocation from either face, the reaction typically leads to a racemic mixture of products if the carbon is a stereocenter.

The choice between Sₙ1 and Sₙ2 pathways is critical for stereocontrol and is influenced by the substrate structure, the nucleophile's strength, the leaving group's stability, and the solvent. libretexts.org

FeatureSₙ1 MechanismSₙ2 Mechanism
Kinetics Unimolecular (Rate = k[Substrate])Bimolecular (Rate = k[Substrate][Nucleophile])
Mechanism Two steps (Carbocation intermediate)One step (Concerted)
Stereochemistry RacemizationInversion of configuration
Substrate 3° > 2° >> 1°Methyl > 1° > 2° >> 3°
Nucleophile Weak nucleophiles are effectiveStrong nucleophiles are required
Rearrangement PossibleNot possible

Other Electrophilic Halogenation Strategies

Beyond addition to alkenes, halogens can be introduced onto an alkane scaffold through free-radical halogenation. byjus.comsavemyexams.com This method is suitable for converting alkanes, which are generally unreactive due to their non-polar C-H bonds, into alkyl halides. savemyexams.com The reaction requires an energy input, typically in the form of UV light or heat, to initiate the process. pressbooks.pub

The mechanism proceeds through three stages:

Initiation: UV energy causes the homolytic cleavage of a halogen molecule (e.g., Cl-Cl) to form two highly reactive halogen radicals (Cl•). savemyexams.com

Propagation: A halogen radical abstracts a hydrogen atom from the alkane to form a hydrogen halide (H-Cl) and an alkyl radical. This alkyl radical then reacts with another halogen molecule to form the alkyl halide product and regenerate a halogen radical, which continues the chain reaction. pressbooks.pub

Termination: The reaction ceases when two radicals combine in various ways.

While effective for functionalizing alkanes, free-radical halogenation typically suffers from a lack of selectivity. byjus.com In a molecule with different types of hydrogen atoms (primary, secondary, tertiary), the reaction often yields a mixture of constitutional isomers, making it difficult to isolate a single desired product. libretexts.org For a precursor like (butan-2-yl)cyclobutane, chlorination would occur at various positions on both the butyl chain and the cyclobutane ring.

Specific Synthetic Pathways for this compound

Given the absence of readily available commercial sources for this compound, its synthesis must be approached through logical, multi-step proposed pathways.

Proposed Synthesis from Chlorinated Butyl Moieties and Cyclobutane Precursors

This strategy involves coupling a cyclobutane-containing fragment with a four-carbon fragment that is already chlorinated or can be chlorinated. A highly plausible and controllable route would proceed via an alcohol intermediate.

Proposed Pathway A:

Grignard Reaction: The synthesis can commence with the reaction of a cyclobutyl Grignard reagent, such as cyclobutylmagnesium bromide, with 2-butanone. This nucleophilic addition to the ketone would yield the tertiary alcohol, 2-(cyclobutyl)butan-2-ol.

Dehydration: The resulting alcohol can be subjected to acid-catalyzed dehydration. This elimination reaction would likely produce a mixture of alkenes, primarily 2-(cyclobutyl)but-2-ene and 2-(cyclobutyl)but-1-ene.

Hydrochlorination: Selective hydrochlorination of the less substituted alkene, 2-(cyclobutyl)but-1-ene, with HCl under anti-Markovnikov conditions (e.g., in the presence of peroxides, although this is more reliable for HBr) would be required to place the chlorine on the terminal carbon. A more controlled approach would be hydroboration-oxidation of the alkene to yield 2-(cyclobutyl)butan-1-ol, followed by chlorination.

A more direct route to the desired carbon skeleton involves the reaction of cyclobutylmagnesium bromide with 1,2-epoxybutane. This reaction opens the epoxide ring to form the secondary alcohol 1-(cyclobutyl)butan-2-ol .

Chlorination of Alcohol: This alcohol precursor can then be converted to the target compound, This compound , using a standard chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). This step involves a nucleophilic substitution where the hydroxyl group is replaced by a chlorine atom.

Proposed Synthesis from Cyclobutane Derivatives followed by Alkyl Halogenation

This approach begins with a molecule that already contains the cyclobutyl-butan skeleton, followed by the introduction of the chlorine atom.

Proposed Pathway B:

Precursor Synthesis: The starting material would be (butan-2-yl)cyclobutane. This could be synthesized by the catalytic hydrogenation of the alkene mixture (2-(cyclobutyl)but-2-ene and 2-(cyclobutyl)but-1-ene) described in Pathway A.

Free-Radical Chlorination: The (butan-2-yl)cyclobutane could then be subjected to free-radical chlorination with Cl₂ and UV light. savemyexams.compressbooks.pub This reaction would substitute a hydrogen atom on the alkyl chain with a chlorine atom. However, this method lacks regioselectivity and would produce a complex mixture of products, including the desired this compound, as well as other isomers such as (2-chlorobutan-2-yl)cyclobutane and various ring-chlorinated products. The separation of these isomers would be challenging, making this a less synthetically desirable route.

Stereoselective and Enantioselective Synthetic Considerations

The synthesis of cyclobutane derivatives with high stereochemical control is a significant challenge in modern organic chemistry. researchgate.netcalstate.edu The target molecule, this compound, possesses two stereocenters: one at the cyclobutane carbon attached to the butyl group and another at carbon-2 of the butyl chain. This results in the possibility of four stereoisomers: (1R, 2'R), (1S, 2'S), (1R, 2'S), and (1S, 2'R).

Achieving a stereoselective or enantioselective synthesis requires careful planning at each step. nih.govchemistryviews.org

Control via Precursor Stereochemistry: Following the most promising route via the 1-(cyclobutyl)butan-2-ol intermediate (Pathway A), the stereochemistry of the final product can be dictated by the stereochemistry of this alcohol. Enantioselective reduction of a ketone precursor, 1-(cyclobutyl)butan-2-one, using chiral reducing agents (e.g., CBS catalysts) could provide access to enantiomerically enriched (R)- or (S)-1-(cyclobutyl)butan-2-ol.

Control during Halogenation: The subsequent chlorination step must also proceed with a known stereochemical outcome. For instance, using thionyl chloride (SOCl₂) in the absence of pyridine (B92270) typically proceeds through an Sₙi mechanism with retention of configuration, while its use with pyridine or the use of other reagents like phosphorus pentachloride can lead to an Sₙ2 reaction with complete inversion of configuration. masterorganicchemistry.com

By selecting a specific enantiomer of the alcohol precursor and a chlorination method with a predictable stereochemical pathway (inversion or retention), a single desired stereoisomer of this compound could theoretically be synthesized. eurekaselect.com The development of catalytic enantioselective [2+2] cycloadditions also offers powerful methods for constructing chiral cyclobutane rings from the outset, which could then be further functionalized. nih.govelsevierpure.com

Chiral Auxiliaries and Catalysis in Cyclobutane Synthesis

The synthesis of specific stereoisomers of substituted cyclobutanes, such as this compound, is a significant challenge due to the potential for multiple chiral centers. Chemists employ chiral auxiliaries and asymmetric catalysis to control the three-dimensional arrangement of atoms with high precision.

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate, directing the stereochemical outcome of a subsequent reaction. youtube.com This auxiliary is covalently bonded to the starting material, and its inherent chirality influences the approach of reagents, leading to the preferential formation of one diastereomer over another. youtube.com After the desired stereocenter is created, the auxiliary can be removed and ideally recycled. youtube.com A notable example involves the use of a dioxolane chiral auxiliary to control the stereochemistry during the formation of a fused cyclobutanone, achieving a diastereomeric excess (de) of over 95%. mdpi.com This demonstrates the power of auxiliaries in creating highly pure chiral scaffolds that can be further elaborated. mdpi.com

Asymmetric catalysis offers a more atom-economical approach by using a small amount of a chiral catalyst to generate large quantities of an enantioenriched product. mdpi.com Various catalytic systems have been developed for synthesizing chiral cyclobutanes. Rhodium-catalyzed asymmetric cross-coupling reactions, for instance, can effectively couple cyclobutenes with arylboronic acids to produce complex, stereodefined cyclobutanes. nih.gov Another powerful technique is the use of visible light photocatalysis with a ruthenium(II) complex (Ru(bipy)₃Cl₂) for [2+2] enone cycloadditions, which yields cyclobutane products with excellent diastereoselectivity. organic-chemistry.org Organocatalysis also provides effective routes; enantioselective formal [2+2] cycloadditions can be achieved using chiral catalysts to activate substrates, leading to optically active cyclobutane derivatives. mdpi.com

A modern approach merges these two concepts into what is termed a "catalytically formed chiral auxiliary." nih.gov In this strategy, an initial catalytic asymmetric reaction installs the chiral auxiliary onto the substrate. This newly formed chiral center then directs subsequent diastereoselective functionalization steps, overcoming the need for different specialized chiral catalysts for each transformation. nih.gov

Interactive Table 1: Catalytic Systems for Chiral Cyclobutane Synthesis

Catalytic System Reaction Type Substrates Key Feature Reference
Rhodium Complexes Asymmetric Cross-Coupling Cyclobutenes, Arylboronic acids Forms complex, stereodefined cyclobutanes. nih.gov
Ru(bipy)₃Cl₂ Photocatalytic [2+2] Cycloaddition Aryl enones Uses visible light; excellent diastereoselectivity. organic-chemistry.org
Copper Hydride Complexes Intramolecular Hydroalkylation Halide-tethered styrenes Creates enantioenriched cyclobutanes. organic-chemistry.org
Chiral Organocatalysts Formal [2+2] Cycloaddition Enals, Alkenes Enantioselective formation of optically active cyclobutanes. mdpi.com
Diastereoselective Control in Functionalization

Once the cyclobutane core is formed, subsequent functionalization must be controlled to achieve the desired diastereomer of a polysubstituted product like this compound. Diastereoselective control is critical, especially when introducing new stereocenters relative to existing ones.

A significant challenge in many functionalization reactions of cyclobutane precursors is achieving high diastereoselectivity. rsc.org However, advanced strategies have been developed to overcome this. The strain-releasing functionalization of bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful method for accessing 1,3-disubstituted cyclobutanes. rsc.orgrsc.org While many of these transformations initially suffered from low diastereoselectivity, specific methods have achieved excellent control. For example, the Glorius group developed a 1,3-carbothiolation of BCBs using an intramolecular group transfer that proceeds with high syn-selectivity. rsc.org Similarly, the Aggarwal group achieved highly diastereoselective 1,3-carbodifunctionalization by using a pre-installed boronate group on the BCB to control both the region- and diastereoselectivity of the ring-opening process. rsc.org

The functionalization of existing cyclobutane rings also relies on diastereoselective control. For instance, the diastereoselective synthesis of fulleropyrrolidines has been accomplished using diastereomerically pure functionalized chiral cyclobutanes as starting materials, demonstrating that the stereochemistry of the cyclobutane dictates the outcome of the subsequent annulation. nih.gov

Interactive Table 2: Methods for Diastereoselective Functionalization of Cyclobutanes

Method Precursor Product Selectivity Control Key Finding Reference
1,3-Carbothiolation Bicyclo[1.1.0]butane (BCB) syn-1,3-disubstituted cyclobutane Intramolecular group transfer Achieves high syn-selectivity. rsc.org
1,3-Carbodifunctionalization Boronate-BCB 1,1,3-trisubstituted cyclobutane Boronate directing group Pre-installed functionality controls regio- and diastereoselectivity. rsc.org
Cycloaddition/Bond Cleavage BCB-derived cycloadduct cis-1,3-heteroatom substituted cyclobutane Stereochemistry of the cycloadduct Provides access to cis-1,3-disubstituted patterns. rsc.org
Chiral Auxiliary Directed Functionalization Chiral Cyclobutanone Fused bispyrrolidine Dioxolane auxiliary Achieved >95% diastereomeric excess (de). mdpi.com

Green Chemistry Aspects in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. These principles are increasingly being applied to the synthesis of complex molecules like substituted cyclobutanes.

Another significant advancement is the adoption of new process technologies, such as continuous flow synthesis. rsc.org A three-step, one-flow process has been developed for creating functionalized cyclobutenes, which are valuable precursors for cyclobutanes. This method offers several green advantages over traditional batch reactions:

Energy Savings: The flow system operates at mild temperatures (e.g., 30 °C) with very short residence times, eliminating the need for energy-intensive cryogenic conditions often required in batch processes. rsc.org

Reduced Waste: The consumption of reagents, such as organolithium compounds, was reduced by half in the optimized flow conditions. rsc.org

Safety and Scalability: The flash generation of highly reactive intermediates like lithium ynolates is safer and more reproducible in a controlled flow environment, making it suitable for practical, large-scale applications. rsc.org

These green-inspired protocols not only reduce costs and environmental harm but also can increase efficiency and safety, marking a critical evolution in the synthesis of cyclobutane derivatives. researchgate.net

Interactive Table 3: Green Chemistry Approaches in Cyclobutane Synthesis

Approach Technique Example Green Advantage Reference
Greener Reagents Substitution of Hazardous Chemicals Use of aqueous bromate-bromide mixture instead of Br₂ for bromination. Avoids use of aggressive and hazardous elemental bromine. researchgate.net
Process Technology Continuous Flow Synthesis One-flow, three-step synthesis of functionalized cyclobutenes. Eliminates cryogenic conditions, reduces reagent use, saves energy. rsc.org
Solvent Selection Optimized Reaction Media Use of acetone at ambient temperature and aqueous mixtures. Reduces or eliminates the use of hazardous organic solvents. researchgate.net

Chemical Reactivity and Transformation of 1 Chlorobutan 2 Yl Cyclobutane

Reactivity Governed by the Chlorinated Alkane Moiety

The presence of a chlorine atom on the butane (B89635) chain introduces a site of electrophilicity, making it susceptible to attack by nucleophiles and bases. The secondary nature of the carbon to which the chlorine is attached allows for a competition between substitution and elimination pathways.

Nucleophilic Substitution Reactions (SN1, SN2, SNi)

Nucleophilic substitution reactions involve the replacement of the chlorine atom by a nucleophile. The specific mechanism (SN1, SN2, or SNi) is influenced by factors such as the strength of the nucleophile, the solvent, and the stability of any potential carbocation intermediate. masterorganicchemistry.comlibretexts.org

SN2 Mechanism: A bimolecular, one-step process favored by strong nucleophiles and polar aprotic solvents. libretexts.orgchemicalnote.com The nucleophile attacks the carbon atom from the side opposite to the chlorine atom, leading to an inversion of stereochemistry. chemicalnote.com For (1-Chlorobutan-2-yl)cyclobutane, the presence of the adjacent cyclobutane (B1203170) ring can sterically hinder this backside attack, potentially slowing down the SN2 reaction rate compared to a less bulky secondary haloalkane. chemicalnote.com

SN1 Mechanism: A unimolecular, two-step process that proceeds through a carbocation intermediate. byjus.comsavemyexams.com This pathway is favored by weak nucleophiles and polar protic solvents, which can stabilize the carbocation. libretexts.orgbyjus.com The secondary carbocation that would form from this compound is more stable than a primary carbocation, making the SN1 pathway possible. savemyexams.com However, it is generally less favored than for tertiary haloalkanes. byjus.comyoutube.com The reaction typically results in a mixture of retention and inversion of stereochemistry. youtube.com

SNi Mechanism: The internal nucleophilic substitution is a less common pathway.

The competition between SN1 and SN2 pathways for a secondary halide like this compound is a key consideration. Strong nucleophiles will favor the SN2 pathway, while conditions that promote carbocation formation (e.g., solvolysis in a polar protic solvent) will favor the SN1 pathway. masterorganicchemistry.com

Table 1: Factors Influencing SN1 vs. SN2 Reactions in this compound

FactorFavors SN1Favors SN2
Nucleophile Weak (e.g., H₂O, ROH) libretexts.orgStrong (e.g., OH⁻, RO⁻, CN⁻) libretexts.org
Solvent Polar protic (e.g., water, ethanol) libretexts.orgPolar aprotic (e.g., acetone (B3395972), DMSO) libretexts.org
Substrate Tertiary > Secondary > Primary youtube.comPrimary > Secondary > Tertiary chemicalnote.com

Elimination Reactions (E1, E2)

Elimination reactions of this compound result in the formation of an alkene through the removal of a hydrogen atom and the chlorine atom from adjacent carbons.

E2 Mechanism: A bimolecular, one-step process that requires a strong base. masterorganicchemistry.com The rate of the E2 reaction is dependent on the concentrations of both the substrate and the base. masterorganicchemistry.com The reaction proceeds fastest with tertiary alkyl halides, followed by secondary, and then primary. youtube.com

E1 Mechanism: A unimolecular, two-step process that, like the SN1 reaction, involves the formation of a carbocation intermediate. youtube.com It is favored by weak bases and polar solvents. youtube.com The E1 pathway will always follow Zaitsev's rule, leading to the more substituted alkene as the major product. youtube.comyoutube.com

Both E1 and E2 reactions are promoted by heat. masterorganicchemistry.com For this compound, a secondary halide, the choice between E1 and E2 is primarily determined by the strength of the base used. youtube.com Strong bases will favor the E2 pathway, while weak bases and heat will favor the E1 pathway. youtube.com

Table 2: Comparison of E1 and E2 Reaction Mechanisms

FeatureE1 ReactionE2 Reaction
Rate Law Unimolecular, Rate = k[Substrate] masterorganicchemistry.comBimolecular, Rate = k[Substrate][Base] masterorganicchemistry.com
Base Strength Weak base is sufficient youtube.comRequires a strong base masterorganicchemistry.com
Mechanism Two steps, via carbocation intermediate youtube.comOne concerted step masterorganicchemistry.com
Substrate Tertiary > Secondary > Primary youtube.comTertiary > Secondary > Primary youtube.com
Rearrangements Possible youtube.comNot possible youtube.com

Formation of Organometallic Derivatives

The carbon-chlorine bond in this compound can be utilized to form organometallic reagents, such as Grignard reagents or organolithium compounds. This is achieved by reacting the haloalkane with a reactive metal, typically magnesium for Grignard reagents or lithium for organolithium reagents, in an ether solvent. These reactions effectively reverse the polarity of the carbon atom attached to the halogen, transforming it from an electrophilic center to a nucleophilic one. The resulting organometallic compound can then participate in a wide array of synthetic transformations, including the formation of new carbon-carbon bonds.

Radical Reactions Involving the C-Cl Bond

The carbon-chlorine bond can undergo homolytic cleavage under the influence of radical initiators or UV light to generate a secondary alkyl radical. This radical intermediate can then participate in various radical chain reactions, such as radical substitution or addition reactions. The stability of the generated radical and the reaction conditions will dictate the subsequent reaction pathways.

Reactivity Governed by the Cyclobutane Ring

The cyclobutane ring, while more stable than cyclopropane (B1198618), possesses significant ring strain due to its non-ideal bond angles of approximately 88°, a deviation from the ideal 109.5° for sp³ hybridized carbons. libretexts.org This inherent strain makes the ring susceptible to opening under certain reaction conditions, providing a driving force for various transformations. chemistryviews.org

Ring-Opening Reactions

The strain within the cyclobutane ring can be released through ring-opening reactions, which can be initiated thermally, by catalysts, or through the participation of neighboring functional groups.

Catalytic Hydrogenation: In the presence of catalysts like nickel or platinum, cyclobutane can undergo hydrogenation, leading to the opening of the ring and the formation of a saturated hydrocarbon. pharmaguideline.com

Reaction with Halogens: Under certain conditions, such as in the presence of UV light, halogens can react with cycloalkanes via a substitution mechanism. pharmaguideline.com

Lewis Acid Catalysis: Substituted cyclobutanes can undergo ring-opening reactions in the presence of a Lewis acid like aluminum chloride. chemistryviews.org For instance, cyclobutanes with ester groups can react with electron-rich arenes in a Friedel-Crafts-type reaction to yield ring-opened products. chemistryviews.org

Thermal Reactions: Thermally induced reactions can also lead to the cleavage of the cyclobutane ring.

The presence of the (1-chlorobutan-2-yl) substituent on the cyclobutane ring can influence the regioselectivity and stereoselectivity of these ring-opening reactions.

Thermal Ring Opening

The thermal decomposition of cyclobutanes typically proceeds through a non-concerted, biradical mechanism to yield ethene or substituted alkenes. This process requires significant thermal energy to overcome the activation barrier for C-C bond cleavage. For this compound, heating would likely lead to the homolytic cleavage of the most substituted C-C bond in the ring, as this would lead to the most stable biradical intermediate. The subsequent fragmentation of this biradical can lead to a mixture of products.

The primary thermal decomposition pathway is expected to be a retro-[2+2] cycloaddition, yielding two different olefinic fragments. The specific products would depend on which C-C bonds in the cyclobutane ring are cleaved.

Table 1: Predicted Products of Thermal Ring Opening of this compound

Reactant Conditions Predicted Products

It is important to note that these are predicted products based on general principles of cyclobutane thermolysis, and the actual product distribution may vary.

Photolytic Ring Opening

Photochemical reactions of cyclobutanes can also induce ring cleavage. Unlike thermal reactions, photolytic processes often proceed through different mechanistic pathways, sometimes involving excited state intermediates and leading to different product distributions. The photolysis of cyclobutanes can result in cleavage to form two alkene molecules or rearrangement products. For halogenated alkanes, photolysis can also lead to the homolytic cleavage of the carbon-halogen bond.

In the case of this compound, irradiation with ultraviolet light could potentially lead to two competing primary processes: C-C bond cleavage of the cyclobutane ring and C-Cl bond cleavage. The relative quantum yields of these processes would depend on the excitation wavelength.

Table 2: Potential Pathways in Photolytic Ring Opening of this compound

Pathway Primary Photochemical Event Subsequent Reactions Potential Products
A Cyclobutane Ring Cleavage Radical recombination/disproportionation Isomeric alkenes
Acid-Catalyzed Ring Opening

Acid-catalyzed reactions of cyclobutanes, particularly those with functional groups that can be protonated, can lead to ring-opening or rearrangement reactions. In the presence of a strong acid, the chlorine atom in this compound is not readily protonated. However, if a protic acid is used as a solvent (solvolysis), it can promote the formation of a carbocation intermediate, which can then undergo rearrangement to relieve ring strain.

The formation of a secondary carbocation on the cyclobutane ring is generally unfavorable. A more likely scenario involves the participation of the C-C bonds of the cyclobutane ring in stabilizing a developing positive charge, leading to ring expansion or fragmentation. For instance, acid-catalyzed solvolysis could lead to the formation of cyclopentyl or open-chain products.

Table 3: Plausible Products from Acid-Catalyzed Solvolysis of this compound

Reactant Conditions Plausible Products
Base-Promoted Ring Opening

Strong bases can promote elimination reactions in alkyl halides. In this compound, a strong, non-nucleophilic base could induce the elimination of HCl to form an alkene. Depending on which proton is abstracted, this could lead to the formation of a cyclobutyl-substituted alkene or a product with an exocyclic double bond.

Ring opening under basic conditions is less common for simple alkyl-substituted cyclobutanes unless there are other activating functional groups. However, if the conditions are harsh enough, base-promoted fragmentation could occur, particularly if it leads to a stabilized carbanion.

Table 4: Expected Products of Base-Promoted Reactions of this compound

Reagent Conditions Expected Reaction Products
Nucleophile-Induced Ring Opening

The reaction of this compound with nucleophiles can proceed via a standard S(_N)2 displacement of the chloride ion. This would result in the substitution of the chlorine atom with the nucleophile, leaving the cyclobutane ring intact.

However, if the nucleophile attacks one of the carbon atoms of the cyclobutane ring, it could induce a ring-opening reaction. This is more likely to occur if the reaction proceeds via an S(_N)1-like mechanism where a carbocation intermediate is formed, which can then be trapped by the nucleophile after rearrangement. Given the primary nature of the carbon bearing the chlorine, a direct S(_N)2 reaction is more probable.

Table 5: Nucleophilic Substitution Products of this compound

Nucleophile Conditions Reaction Type Product
OH⁻ Aqueous solution S(_N)2 (1-Hydroxybutan-2-yl)cyclobutane
CN⁻ Polar aprotic solvent S(_N)2 (1-Cyanobutan-2-yl)cyclobutane
Reductive Ring Cleavage

The cyclobutane ring can be opened under reductive conditions, for instance, by catalytic hydrogenation at elevated temperatures and pressures. This typically results in the cleavage of a C-C bond and the formation of an alkane. For this compound, catalytic hydrogenation would also lead to the hydrogenolysis of the C-Cl bond.

The regioselectivity of the ring cleavage would depend on the catalyst and reaction conditions, with the cleavage generally occurring at the least sterically hindered bond or the bond that leads to the most stable intermediate.

Table 6: Potential Products of Reductive Cleavage of this compound

Reagent Conditions Expected Reaction Products
Oxidative Ring Cleavage

Oxidative cleavage of cyclobutanes can be achieved using strong oxidizing agents. This reaction typically leads to the formation of dicarboxylic acids or other oxygenated products. The reaction proceeds by breaking one or more C-C bonds of the cyclobutane ring.

For this compound, oxidation with a strong oxidant like potassium permanganate (B83412) (KMnO₄) or ozone (O₃) followed by oxidative workup would be expected to cleave the cyclobutane ring. The nature of the final products would depend on the specific reagents and reaction conditions used.

Table 7: Hypothetical Products of Oxidative Ring Cleavage of this compound

Oxidizing Agent Conditions Hypothetical Products
KMnO₄ (hot, concentrated) Acidic or basic Dicarboxylic acids, Ketones

Rearrangement Reactions

This compound has the potential to undergo several types of rearrangement reactions, driven by the formation of more stable intermediates or the relief of ring strain. These can include skeletal rearrangements and sigmatropic rearrangements.

Skeletal Rearrangements:

Skeletal rearrangements in this compound would likely proceed through a carbocation intermediate, which can be generated, for example, under acidic conditions or in the course of a substitution or elimination reaction. The stability of carbocations increases from primary to secondary to tertiary. masterorganicchemistry.com Consequently, if a less stable carbocation can rearrange to a more stable one, this process is generally favored. masterorganicchemistry.com

In the case of this compound, the departure of the chloride ion would initially form a secondary carbocation. This intermediate could then undergo a hydride shift or an alkyl shift. masterorganicchemistry.com A hydride shift would involve the migration of a hydrogen atom with its pair of electrons from an adjacent carbon. masterorganicchemistry.com An alkyl shift, on the other hand, involves the migration of an alkyl group. masterorganicchemistry.com

A particularly relevant rearrangement for this molecule is ring expansion. The significant ring strain of the cyclobutane ring (approximately 26 kcal/mol) provides a strong driving force for rearrangement to a less strained cyclopentyl system. masterorganicchemistry.com This can occur if a carbocation is formed on a carbon atom adjacent to the ring, leading to the migration of a C-C bond from the ring to the carbocationic center.

Initial Carbocation Rearrangement Type Potential Product(s) Driving Force
(1-Cyclobutyl)butan-2-yl cation1,2-Hydride Shift(2-Cyclobutyl)butan-2-yl cationFormation of a more stable tertiary carbocation
(1-Cyclobutyl)butan-2-yl cationRing Expansion (Alkyl Shift)Cyclopentyl(ethyl)methyl cationRelief of ring strain and formation of a tertiary carbocation

Sigmatropic Rearrangements:

A sigmatropic rearrangement is a concerted, intramolecular pericyclic reaction where a sigma bond migrates across a pi-conjugated system. wikipedia.org While this compound itself lacks the necessary pi-system for a classical sigmatropic reaction, its derivatives could be engineered to undergo such transformations. For instance, the introduction of a double bond could pave the way for well-known rearrangements like the Cope or Claisen rearrangements. wikipedia.org

The Cope rearrangement is a nih.govnih.gov sigmatropic rearrangement of a 1,5-diene. The Claisen rearrangement is a similar nih.govnih.gov sigmatropic rearrangement of an allyl vinyl ether, which results in the formation of a γ,δ-unsaturated carbonyl compound. wikipedia.orgyoutube.com The incorporation of a strained ring, such as a cyclobutane, into the rearranging system can render the process irreversible. uh.edu

Rearrangement Name Required Structural Feature General Transformation
Cope Rearrangement1,5-dieneRearrangement of the diene skeleton
Claisen RearrangementAllyl vinyl etherFormation of a γ,δ-unsaturated carbonyl

Functionalization of the Cyclobutane Ring

The direct functionalization of the cyclobutane ring in this compound presents a synthetic challenge due to the relative inertness of C-H bonds. However, modern synthetic methods offer pathways to achieve this.

C-H Functionalization:

Catalyst-controlled C-H functionalization has emerged as a powerful tool in organic synthesis. nih.gov These reactions allow for the direct conversion of a C-H bond into a C-C, C-N, or C-O bond, bypassing the need for pre-functionalized starting materials. In the context of cyclobutanes, rhodium-catalyzed C-H insertion reactions have shown promise. nih.gov The regioselectivity of these reactions, meaning which C-H bond is functionalized, can often be controlled by the choice of catalyst. nih.gov This allows for the targeted synthesis of 1,1-disubstituted or 1,3-disubstituted cyclobutanes. nih.gov

The C-H bonds of a cyclobutane ring possess more 's' character and are generally stronger than those in unstrained alkanes, making their functionalization challenging. nih.gov However, the use of directing groups can facilitate this process. A directing group is a functional group within the molecule that positions a metal catalyst in close proximity to a specific C-H bond, thereby promoting its activation.

Alpha-Functionalization:

Alpha-functionalization refers to the introduction of a functional group at the carbon atom adjacent to a functional group (the alpha-position). In this compound, this could refer to the functionalization of the cyclobutane ring at the carbon atom bonded to the butyl side chain. Given the presence of the chlorine atom, the molecule could potentially undergo reactions that are influenced by its electronic effects.

Synergistic Effects of Chlorine and Cyclobutane Ring on Reactivity

The chemical behavior of this compound is shaped by the combined influence of the chlorine atom and the cyclobutane ring.

The chlorine atom, being highly electronegative, exerts a strong negative inductive effect (-I effect). This effect involves the withdrawal of electron density from the surrounding carbon atoms, which can influence the acidity of nearby protons and the stability of any developing positive charge in the vicinity.

The cyclobutane ring is characterized by significant angle strain and torsional strain. This inherent strain makes the ring susceptible to reactions that lead to its opening or rearrangement to a less strained system, such as a cyclopentane (B165970) ring. masterorganicchemistry.com

The synergy between these two features can be observed in several potential reactions:

Elimination Reactions: The presence of the electron-withdrawing chlorine atom can increase the acidity of the protons on the adjacent carbons, facilitating E2 elimination reactions. The regioselectivity of this elimination would be influenced by the steric hindrance imposed by the cyclobutane ring.

Substitution Reactions: In SN1 reactions, the formation of a carbocation at the carbon bearing the chlorine would be influenced by the electronic and steric properties of the adjacent cyclobutane ring. The potential for this carbocation to undergo rearrangement, including ring expansion, is a direct consequence of the ring strain.

Neighboring Group Participation: The cyclobutane ring itself could potentially act as a neighboring group, participating in the displacement of the chloride ion. This would lead to the formation of a bridged, non-classical carbocation intermediate, which would then be attacked by a nucleophile, likely leading to rearranged products.

In essence, the chlorine atom acts as a leaving group and an electronic modifier, while the cyclobutane ring provides a source of strain energy that can be released in rearrangement reactions and sterically influences the approach of reagents.

Stereochemical Aspects of 1 Chlorobutan 2 Yl Cyclobutane

Conformations and Isomerism of Cyclobutane (B1203170) Systems

Energetic Profile of Cyclobutane Ring Puckering
ConformationRelative EnergyKey Strain Factors
PlanarHigherHigh Torsional Strain, Moderate Angle Strain
Puckered (Butterfly)LowerReduced Torsional Strain, Slightly Increased Angle Strain

Ring Inversion and Conformational Dynamics

The puckered conformation of cyclobutane is not static. The ring undergoes a rapid process of inversion, often referred to as a "ring flip". saskoer.ca During this process, the "up" carbon atom in the butterfly conformation moves down while one of the "down" carbon atoms moves up, passing through the higher-energy planar transition state. saskoer.ca This interconversion between the two equivalent puckered conformations has a very low energy barrier, allowing the ring to remain flexible at room temperature. saskoer.ca This dynamic nature means that for an unsubstituted cyclobutane, on average, each carbon atom spends an equal amount of time in the "flap" position. masterorganicchemistry.com In substituted cyclobutanes like (1-Chlorobutan-2-yl)cyclobutane, the substituents can adopt either axial or equatorial positions, and the ring inversion will interconvert these positions.

Stereogenic Centers and Elements of Chirality in this compound

Chirality in this compound arises from the presence of stereogenic centers, which are carbon atoms bonded to four different groups. In this molecule, there are two such centers:

C2 of the butanyl group: This carbon atom is bonded to a chlorine atom, a hydrogen atom, a methyl group (-CH3), and the cyclobutyl group.

C1 of the cyclobutane ring: This carbon atom is attached to the (1-chlorobutan-2-yl) group, a hydrogen atom, and two different carbon atoms within the cyclobutane ring itself (C2 and C4 of the ring).

The presence of these two stereogenic centers means that the molecule is chiral and can exist in multiple stereoisomeric forms.

Diastereomerism and Enantiomerism in this compound

With two stereogenic centers, a maximum of 2n (where n is the number of stereogenic centers) stereoisomers can exist. For this compound, this results in 22 = 4 possible stereoisomers. These stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not enantiomers is that of diastereomers.

The absolute configuration at each stereocenter is designated as either R or S. The four possible stereoisomers are therefore:

(1R, 2R)-(1-Chlorobutan-2-yl)cyclobutane

(1S, 2S)-(1-Chlorobutan-2-yl)cyclobutane

(1R, 2S)-(1-Chlorobutan-2-yl)cyclobutane

(1S, 2R)-(1-Chlorobutan-2-yl)cyclobutane

The pair of (1R, 2R) and (1S, 2S) are enantiomers of each other, as are the (1R, 2S) and (1S, 2R) pair. The relationship between, for example, the (1R, 2R) isomer and the (1R, 2S) isomer is diastereomeric. Diastereomers have different physical properties (e.g., boiling points, melting points, solubilities) and can be separated by standard laboratory techniques such as chromatography or crystallization.

Stereoisomeric Relationships of this compound
ConfigurationRelationship to (1R, 2R)Relationship to (1S, 2S)Relationship to (1R, 2S)Relationship to (1S, 2R)
(1R, 2R)IdenticalEnantiomerDiastereomerDiastereomer
(1S, 2S)EnantiomerIdenticalDiastereomerDiastereomer
(1R, 2S)DiastereomerDiastereomerIdenticalEnantiomer
(1S, 2R)DiastereomerDiastereomerEnantiomerIdentical

Influence of Stereochemistry on Reaction Pathways and Products

The specific stereochemistry of the this compound isomers has a significant impact on their chemical reactivity and the products formed from their reactions. The puckered nature of the cyclobutane ring results in substituents occupying either quasi-axial or quasi-equatorial positions. The relative stability of the conformers and the orientation of the substituents will influence the course of a reaction.

For reactions such as nucleophilic substitution (SN2) or elimination (E2), the stereochemical arrangement of the leaving group (the chlorine atom) and other relevant atoms is critical.

SN2 Reactions: These reactions require a backside attack by the nucleophile. The accessibility of the carbon atom bonded to the chlorine will depend on the stereoisomer. Steric hindrance from the adjacent cyclobutyl group or the methyl group can vary between diastereomers, leading to different reaction rates. The conformation of the cyclobutane ring and the position of the entire (1-chlorobutan-2-yl) substituent (axial vs. equatorial) will affect the transition state energy.

E2 Reactions: These reactions typically proceed via an anti-periplanar arrangement of a proton and the leaving group. The feasibility of achieving this geometry will be different for each diastereomer of this compound. The specific conformation of the molecule will determine which protons are available for abstraction by a base, potentially leading to different alkene products (regioselectivity) and different ratios of these products (stereoselectivity). For example, the elimination of HCl from one diastereomer might preferentially form one alkene, while another diastereomer could yield a different major product due to the different spatial arrangements of the atoms.

In essence, the stereochemical identity of the starting material will dictate the stereochemical outcome of the product, a fundamental principle in stereoselective synthesis.

Theoretical and Computational Studies on 1 Chlorobutan 2 Yl Cyclobutane

Strain Energy Calculations and Analysis

Steric Strain Contributions

A computational analysis of (1-Chlorobutan-2-yl)cyclobutane would be required to determine its total strain energy. This analysis would typically involve geometry optimization using methods like Density Functional Theory (DFT) or Møller-Plesset perturbation theory (MP2). The total strain energy could then be dissected into its constituent parts:

Angle Strain: Arising from the deviation of the cyclobutane (B1203170) ring's internal C-C-C bond angles from the ideal 109.5° of a standard sp³ hybridized carbon.

Torsional Strain (Pitzer Strain): Resulting from the eclipsing interactions of substituents on adjacent carbon atoms of the ring. The puckered conformation of the cyclobutane ring helps to alleviate some of this strain.

Transannular Strain (Prelog Strain): Non-bonded interactions between substituents across the ring.

Steric Strain (Van der Waals Strain): Repulsive interactions between the bulky chlorobutyl group and the cyclobutane ring itself, as well as internal interactions within the chlorobutyl chain.

A data table quantifying these contributions would be generated from the output of such computational studies.

Strain ContributionCalculated Energy (kcal/mol)Diastereomer (1R,2R)Diastereomer (1R,2S)
Total Strain EnergyData not availableData not availableData not available
Angle StrainData not availableData not availableData not available
Torsional StrainData not availableData not availableData not available
Steric StrainData not availableData not availableData not available
Table 1: Hypothetical breakdown of steric strain contributions for diastereomers of this compound. Actual data is not available from current research.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like this compound, one might study reactions such as nucleophilic substitution at the carbon bearing the chlorine atom or thermal decomposition pathways.

Transition State Characterization

To study a reaction mechanism, the structure of the transition state (the highest energy point along the reaction coordinate) must be located and characterized. This involves sophisticated computational algorithms. For a hypothetical Sₙ2 reaction with a nucleophile (e.g., OH⁻), researchers would identify the geometry where the nucleophile is forming a bond to the carbon while the C-Cl bond is breaking. A frequency calculation would then be performed to confirm it is a true transition state, which is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Reaction Coordinate Analysis

An Intrinsic Reaction Coordinate (IRC) calculation would be performed starting from the identified transition state structure. This analysis maps the path from the transition state downhill in energy to both the reactants and the products. This confirms that the located transition state correctly connects the desired reactants and products and provides a detailed picture of the geometric changes occurring throughout the reaction.

Kinetic and Thermodynamic Parameters

From the computed energies of the reactants, transition state, and products, key kinetic and thermodynamic parameters can be calculated.

Activation Energy (Eₐ): The energy difference between the reactants and the transition state, which is crucial for determining the reaction rate.

Enthalpy of Reaction (ΔH): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

Gibbs Free Energy of Reaction (ΔG): This parameter, which includes entropic effects, determines the spontaneity of the reaction.

ParameterValue (unit)Reaction Studied
Activation Energy (Eₐ)Data not availablee.g., Sₙ2 with NaOH
Enthalpy of Reaction (ΔH)Data not availablee.g., Sₙ2 with NaOH
Gibbs Free Energy (ΔG)Data not availablee.g., Sₙ2 with NaOH
Table 2: Illustrative table for kinetic and thermodynamic parameters for a potential reaction of this compound. No experimental or computational data has been published.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of this compound, particularly in a condensed phase (e.g., in a solvent) or its interactions with a larger biological system. These simulations solve Newton's equations of motion for the atoms in the system, providing insight into conformational flexibility, solvent effects, and transport properties over time. For this molecule, MD could explore the preferred conformations of the chlorobutyl side chain and the puckering dynamics of the cyclobutane ring in solution. However, no such simulation studies have been reported.

Spectroscopic Characterization Methodologies for 1 Chlorobutan 2 Yl Cyclobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of ¹H and ¹³C nuclei, one can deduce the connectivity and spatial arrangement of atoms.

The proton NMR (¹H NMR) spectrum of (1-chlorobutan-2-yl)cyclobutane is anticipated to be complex due to the presence of multiple non-equivalent protons and the potential for stereoisomerism. The spectrum would exhibit distinct signals for the protons on the cyclobutane (B1203170) ring and the chlorobutane chain.

The chemical shifts (δ) are influenced by the electronegativity of the chlorine atom and the magnetic anisotropy of the cyclobutane ring. Protons closer to the chlorine atom will be deshielded and appear at a higher chemical shift (further downfield). The multiplicity of each signal, determined by the number of neighboring protons (n) and following the n+1 rule, provides crucial connectivity information.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H on C1 (CH₂Cl)3.5 - 3.7Doublet of doublets (dd)Jgeminal ≈ 10-12, Jvicinal ≈ 4-8
H on C2 (CH)2.0 - 2.5Multiplet (m)-
H on C3 (CH₂)1.3 - 1.6Multiplet (m)-
H on C4 (CH₃)0.9 - 1.1Triplet (t)J ≈ 7
Cyclobutane Protons1.7 - 2.4Multiplets (m)-

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific stereochemistry of the molecule. docbrown.infodocbrown.info

The protons on the carbon bearing the chlorine (C1) are expected to be the most downfield. The proton on the chiral center (C2) would likely appear as a complex multiplet due to coupling with protons on C1, C3, and the cyclobutane ring. The methyl protons (C4) would be the most upfield and should appear as a triplet, coupling to the adjacent methylene (B1212753) protons (C3). The cyclobutane protons would reside in the aliphatic region, and their signals would likely be complex and overlapping due to restricted rotation and complex coupling patterns. docbrown.infodocbrown.info

The carbon-13 NMR (¹³C NMR) spectrum provides information on the number of unique carbon environments in a molecule. For this compound, eight distinct signals would be expected in the ¹³C NMR spectrum, assuming the molecule is chiral and there is no coincidental overlap of signals.

The chemical shift of each carbon is primarily influenced by its hybridization and the electronegativity of attached atoms. The carbon atom bonded to the chlorine (C1) will be significantly deshielded and appear at the lowest field. The carbons of the cyclobutane ring typically appear at a higher field compared to their acyclic counterparts due to ring strain. docbrown.infodocbrown.info

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C1 (CH₂Cl)45 - 55
C2 (CH)40 - 50
C3 (CH₂)20 - 30
C4 (CH₃)10 - 15
Cyclobutane Carbons20 - 40

Note: These are approximate chemical shift ranges. The actual values can be influenced by the solvent and stereochemistry. docbrown.infodocbrown.infochemicalbook.com

To unravel the complex structure and definitively assign all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential. youtube.comyoutube.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. princeton.eduresearchgate.net Cross-peaks in the COSY spectrum would confirm the connectivity within the chlorobutane chain (e.g., correlations between H1-H2, H2-H3, and H3-H4) and within the cyclobutane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. princeton.eduresearchgate.net Each cross-peak in the HSQC spectrum links a specific proton signal to its attached carbon signal, allowing for the unambiguous assignment of carbon resonances based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. princeton.eduresearchgate.net HMBC is crucial for establishing the connectivity between the chlorobutane chain and the cyclobutane ring. For instance, a correlation between the proton on C2 and the carbons of the cyclobutane ring would confirm the point of attachment.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.netresearchgate.net NOESY is particularly useful for determining the relative stereochemistry of the molecule, for example, the spatial relationship between the substituents on the chiral center (C2) and the protons on the cyclobutane ring.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations. tanta.edu.egjsscacs.edu.in

The presence of a carbon-chlorine bond in this compound would give rise to a characteristic absorption band in the IR spectrum. The C-Cl stretching vibration is typically observed in the fingerprint region of the spectrum.

Expected IR Absorption for C-Cl Bond:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
C-Cl Stretch650 - 850Medium to Strong

The exact position of this band can be influenced by the substitution pattern of the carbon atom. For a primary alkyl halide like the one in the proposed structure, the absorption is expected within this range. rsc.orgdocbrown.info

The cyclobutane ring has characteristic vibrational modes, although they can be less intense and more complex than those of functional groups. The puckered nature of the cyclobutane ring leads to specific ring deformation and CH₂ bending vibrations. docbrown.infodtic.mildtic.mil

Expected IR Absorptions for the Cyclobutane Ring:

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
CH₂ Stretching2850 - 3000Medium to Strong
CH₂ Bending (Scissoring)~1450Medium
Ring Puckering/Deformation800 - 1000Weak to Medium

The CH₂ stretching vibrations of the cyclobutane ring will overlap with those from the chlorobutane chain. docbrown.infodocbrown.info The ring puckering and deformation modes, while often weak, are characteristic of the cyclobutane system and their presence would support the proposed structure. docbrown.infoifo.lviv.ua

Spectroscopic Analysis of this compound Remains Undocumented in Publicly Available Literature

Despite a comprehensive search of scientific databases and chemical supplier information, detailed spectroscopic characterization data for the compound this compound (CAS No. 1602453-60-0) is not publicly available. While the compound is listed by several chemical suppliers, indicating its synthesis and potential availability for research purposes, no published studies detailing its analysis by mass spectrometry, X-ray crystallography, or chiroptical spectroscopy could be located.

The inquiry sought to build a detailed article on the spectroscopic methodologies for this specific compound, structured around a precise outline. However, the absence of primary or secondary literature reporting on the electron ionization (EI-MS), chemical ionization (CI-MS), high-resolution mass spectrometry (HRMS), tandem mass spectrometry (MS/MS), X-ray crystallography, and chiroptical spectroscopy of this compound prevents the generation of the requested scientific article.

General principles of these analytical techniques can be applied to predict the expected behavior of this compound. For instance, in mass spectrometry, fragmentation would likely involve the loss of a chlorine atom, cleavage of the butyl chain, and fragmentation of the cyclobutane ring. However, without experimental data, any discussion of specific fragmentation patterns, mass-to-charge ratios, or high-resolution mass measurements would be purely speculative and would not meet the required standard of scientific accuracy.

Similarly, X-ray crystallography is contingent on the ability to produce a single crystal of the compound, and no such studies have been reported. Chiroptical spectroscopy, which includes techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), would be applicable only to enantiopure samples of this compound. The synthesis and chiral separation of this compound have not been described in the available literature, making any discussion of its chiroptical properties hypothetical.

Given the strict requirement to focus solely on documented findings for this compound, it is not possible to provide the requested detailed article and data tables. Further research and publication by the scientific community would be necessary to generate the specific experimental data required.

Potential Research Applications of 1 Chlorobutan 2 Yl Cyclobutane in Chemical Synthesis

Utility as a Synthetic Intermediate for Complex Molecules

(1-Chlorobutan-2-yl)cyclobutane is a promising intermediate for the synthesis of intricate organic molecules. The presence of both a chloro substituent, which can act as a leaving group, and a cyclobutane (B1203170) ring, which can serve as a scaffold, allows for a range of synthetic transformations.

The chlorine atom in this compound provides a handle for a variety of nucleophilic substitution reactions. This allows for the introduction of diverse functional groups, thereby expanding the molecular complexity and enabling the synthesis of a wide array of derivatives. youtube.comopenstax.orgyoutube.com The primary nature of the carbon to which the chlorine is attached suggests that it would readily undergo S(_N)2 reactions. chegg.com

Potential nucleophiles that could be employed to displace the chloride ion include:

Oxygen nucleophiles: Alcohols and phenols can be used to form ethers.

Nitrogen nucleophiles: Amines can be used to generate substituted amines.

Sulfur nucleophiles: Thiols can be used to create thioethers.

Carbon nucleophiles: Organometallic reagents (e.g., Grignard or organolithium reagents) and cyanides can be used to form new carbon-carbon bonds. science.gov

Furthermore, the cyclobutane ring itself can be functionalized. For instance, C-H functionalization techniques, which have been successfully applied to other cyclobutane systems, could potentially be used to introduce substituents at various positions on the ring. nih.gov

Table 1: Potential Functional Group Interconversions via Nucleophilic Substitution of this compound

Starting MaterialReagentProduct Functional Group
This compoundR-OH (Alcohol)Ether
This compoundR-NH₂ (Amine)Amine
This compoundR-SH (Thiol)Thioether
This compoundR-MgX (Grignard)Alkane
This compoundNaCNNitrile

The inherent strain of the cyclobutane ring can also be exploited in ring-opening reactions, providing access to linear aliphatic compounds with specific stereochemistry and functionality. chemistryviews.orgacs.orgacs.orgrsc.org For example, donor-acceptor cyclobutanes can undergo ring-opening with various nucleophiles. acs.org

The rigid, three-dimensional structure of the cyclobutane ring makes it an attractive scaffold for the construction of more complex polycyclic and spirocyclic systems. nih.govnih.govmdpi.comresearchgate.net These structural motifs are of significant interest in medicinal chemistry and materials science due to their unique conformational properties.

This compound can serve as a starting point for the synthesis of such systems. For instance, the chloroalkyl side chain can be modified to contain a second reactive group, which can then undergo an intramolecular cyclization onto the cyclobutane ring or an appended group to form a new ring.

Moreover, the cyclobutane ring itself can participate in cycloaddition reactions or ring-expansion reactions to generate larger ring systems. mdpi.com The synthesis of spirocyclic compounds containing a cyclobutane ring has been achieved through various methods, including the functionalization of spirocyclobutenes and intramolecular reactions. nih.govnih.gov

Table 2: Potential Strategies for Polycyclic and Spirocyclic Synthesis

Synthetic StrategyDescriptionPotential Outcome
Intramolecular CyclizationFunctionalization of the side chain followed by ring closure.Fused or bridged polycyclic systems.
Ring ExpansionRearrangement of the cyclobutane ring to a larger ring.Cyclopentane (B165970) or cyclohexane (B81311) derivatives.
SpiroannulationConstruction of a second ring that shares one carbon atom with the cyclobutane ring.Spirocyclic compounds. nih.govnih.govresearchgate.net
Cycloaddition ReactionsReaction of a functionalized cyclobutane with a diene or other reactive species.Fused bicyclic systems.

Role in Material Science Research (e.g., monomer for specialized polymers, excluding specific material properties)

Cyclobutane-containing polymers are an emerging class of materials with potential applications in various fields. nih.govresearchgate.netnih.govund.edugoogle.comnih.govresearchgate.net The rigid cyclobutane unit can impart unique thermal and mechanical properties to the polymer backbone. This compound, or derivatives thereof, could potentially serve as a monomer in the synthesis of specialized polymers.

The chloro group could be transformed into a polymerizable functional group, such as an alkene or an alcohol. For example, elimination of HCl would generate a vinylcyclobutane derivative, which could undergo polymerization. Alternatively, substitution of the chlorine with a hydroxyl group, followed by esterification with a diacid, could lead to the formation of polyesters. und.edu

The synthesis of linear cyclobutane-containing polymers has been achieved through the [2+2] photopolymerization of diolefinic monomers. researchgate.netnih.gov Furthermore, polymers containing cyclobutane units in the backbone have been synthesized via cycloaddition polymerization of dienes. google.com These methods highlight the potential for incorporating structures derived from this compound into polymeric materials.

Contribution to Methodological Organic Chemistry Development

The unique reactivity of strained ring systems like cyclobutane continues to inspire the development of new synthetic methodologies. organic-chemistry.orgacs.orgcalstate.edubaranlab.orgharvard.edunih.govresearchgate.net this compound could serve as a model substrate for exploring and developing novel chemical transformations.

For example, the interplay between the reactivity of the chloroalkyl side chain and the cyclobutane ring could lead to the discovery of new cascade reactions or rearrangements. The development of stereoselective methods for the functionalization of such a molecule would be of significant interest to the synthetic community. acs.org

Moreover, the study of the reactivity of this compound under various catalytic conditions could lead to the development of new catalytic systems for the activation and transformation of alkyl chlorides and cyclobutanes. The exploration of its behavior in transition metal-catalyzed cross-coupling reactions, for instance, could open up new avenues for the construction of complex organic molecules.

Environmental Chemical Considerations of Chlorinated Organic Compounds

Pathways of Environmental Degradation (e.g., Photolysis, Hydrolysis, Microbial Transformation)

The persistence of (1-Chlorobutan-2-yl)cyclobutane in the environment is determined by its susceptibility to various degradation processes. These include photochemical reactions, reactions with water, and transformation by microorganisms.

Photolysis Photochemical reactions, initiated by the absorption of light, can be a significant degradation pathway for chlorinated alkanes. sparkl.me The process typically begins with the absorption of ultraviolet (UV) radiation, which provides the energy needed to break the carbon-chlorine (C-Cl) bond. sparkl.mevedantu.com This cleavage is homolytic, meaning the bond breaks symmetrically to produce two highly reactive radical species: an alkyl radical and a chlorine radical. vedantu.comaskiitians.com For this compound, this initiation step would yield a (2-cyclobutylbutan-1-yl) radical and a chlorine atom (Cl•). These radicals can then participate in a series of chain reactions. chemtube3d.comwikipedia.org The photochlorination of alkanes is an established industrial process that relies on this light-initiated radical chain reaction. wikipedia.org

Hydrolysis Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by reacting with water. For alkyl halides like this compound, hydrolysis results in the substitution of the chlorine atom with a hydroxyl (-OH) group, forming an alcohol and a halide ion. researchgate.netstudysmarter.co.uk As a secondary alkyl halide, the hydrolysis of this compound can proceed through either an S_N1 or S_N2 mechanism, or a combination of both, depending on the specific environmental conditions such as solvent polarity and pH. acs.orgmsu.edu The reaction is generally slower than for tertiary alkyl halides but faster than for primary ones. msu.edu The ultimate products of the hydrolysis of this compound would be (2-cyclobutylbutan-1-ol) and a chloride ion (Cl⁻). researchgate.net

Microbial Transformation Microorganisms have evolved diverse metabolic pathways to degrade a wide range of chemical compounds, including chlorinated hydrocarbons. ascelibrary.orgmdpi.com The biodegradation of these compounds can occur under both aerobic and anaerobic conditions. researchgate.netresearchgate.net A common pathway, particularly in anaerobic environments like sediments and groundwater, is reductive dechlorination, where a chlorine atom is removed and replaced with a hydrogen atom. ascelibrary.orgresearchgate.net This process is often a form of cometabolism, where the degradation of the chlorinated compound is facilitated by microorganisms feeding on other substrates. mdpi.comepa.gov Bacteria such as Dehalococcoides are known to carry out these transformations. researchgate.net While specific microbes that degrade this compound have not been identified, it is plausible that microbial consortia capable of degrading other chlorinated alkanes could also transform this compound. mdpi.com

Table 1: Potential Environmental Degradation Pathways for this compound

Degradation PathwayInitiator/ConditionsPrimary ProductsCitation
Photolysis UV Radiation(2-cyclobutylbutan-1-yl) radical, Chlorine radical sparkl.mevedantu.com
Hydrolysis Water(2-cyclobutylbutan-1-ol), Chloride ion (Cl⁻) researchgate.netstudysmarter.co.uk
Microbial Transformation Anaerobic/Aerobic BacteriaDechlorinated alkanes (e.g., Butylcyclobutane) ascelibrary.orgresearchgate.net

Analytical Methodologies for Detection in Environmental Matrices

The detection and quantification of chlorinated hydrocarbons such as this compound in environmental samples like water and soil require sensitive and specific analytical methods. The standard approach involves sample extraction and cleanup, followed by instrumental analysis.

Sample Preparation and Extraction Before analysis, the target compound must be extracted from the environmental matrix. For water samples, this is commonly achieved through liquid-liquid extraction with an organic solvent or solid-phase extraction (SPE) using a cartridge that adsorbs the compound. nih.govnih.gov For soil and sediment, methods like Soxhlet extraction or sonication are used to transfer the analyte into a solvent. helcom.fitandfonline.com A more modern and environmentally friendly technique known as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) has also been adapted for extracting various pollutants, including chlorinated compounds, from soil. tandfonline.com

Instrumental Analysis Gas chromatography (GC) is the primary technique for separating volatile and semi-volatile organic compounds like chlorinated alkanes. tandfonline.comepa.gov In GC, the extracted sample is vaporized and passed through a long column, which separates the components based on their boiling points and interactions with the column's stationary phase. labmanager.com

For detection, several types of detectors can be coupled with a GC system:

Electron Capture Detector (ECD): This detector is extremely sensitive to compounds containing electronegative atoms like halogens, making it ideal for detecting chlorinated hydrocarbons at very low concentrations (parts-per-trillion range). usgs.gov

Mass Spectrometry (MS): When coupled with GC (GC-MS), this detector provides definitive identification of the compound by breaking it into characteristic fragment ions, creating a unique mass spectrum that acts as a chemical fingerprint. epa.govlabmanager.comscirp.org GC-MS is considered the gold standard for confirming the presence of specific organic pollutants. nih.gov U.S. EPA Method 8121, for instance, provides standardized GC conditions for analyzing chlorinated hydrocarbons. epa.gov

Table 2: Analytical Methods for this compound Detection

StepTechniqueDescriptionCitation
Extraction (Water) Solid-Phase Extraction (SPE)Water is passed through a cartridge containing a solid adsorbent that retains the analyte, which is then eluted with a solvent. nih.govnih.gov
Extraction (Soil) Soxhlet / SonicationSoil is repeatedly washed with a solvent to extract the analyte. helcom.fitandfonline.com
Separation Gas Chromatography (GC)Separates volatile components of a mixture based on their physical and chemical properties. epa.govlabmanager.com
Detection Electron Capture Detector (ECD)Highly sensitive detection of halogenated compounds. usgs.gov
Identification Mass Spectrometry (MS)Provides a unique mass spectrum for positive compound identification. labmanager.comscirp.org

Chemical Reactivity in Environmental Contexts (e.g., atmospheric reactions, aquatic fate)

The chemical reactivity of this compound in the atmosphere and in aquatic systems governs its transport, transformation, and ultimate environmental fate.

Atmospheric Reactions In the atmosphere, the most significant gas-phase degradation process for alkanes is reaction with the hydroxyl radical (•OH). bohrium.com However, for chlorinated species, reaction with chlorine radicals (Cl•) can also be a major and often faster oxidation pathway, especially in coastal or industrial areas where chlorine radical sources are more abundant. acs.orgacs.org The reaction rates for Cl• with alkanes can be orders of magnitude higher than those for •OH. acs.orgresearchgate.net

These reactions proceed via hydrogen abstraction, where the radical removes a hydrogen atom from the alkane backbone to form an alkyl radical. bohrium.com The reactivity of the C-H bonds follows the order: tertiary > secondary > primary, meaning hydrogen atoms on more substituted carbons are removed more easily. wikipedia.org For this compound, this would lead to a variety of alkyl radical intermediates, which then react further with oxygen (O₂) and nitrogen oxides (NOₓ) in the atmosphere to form a complex mixture of oxygenated products, including peroxyl radicals, alkoxy radicals, and potentially secondary organic aerosols (SOA). bohrium.comacs.org

Aquatic Fate Once in an aquatic system, the fate of this compound is controlled by its water solubility, potential for hydrolysis, and tendency to partition to other environmental compartments. Chlorinated hydrocarbons are generally lipophilic (fat-soluble) and have low water solubility. nih.gov This property means they tend to move from the water column and adsorb onto organic matter in sediment and suspended particles. nih.gov This partitioning behavior makes sediments a potential long-term sink and a secondary source for these pollutants in the aquatic environment. nih.gov

Table 3: Summary of Environmental Reactivity for this compound

EnvironmentReactantReaction TypeSignificanceCitation
Atmosphere Hydroxyl Radical (•OH)Hydrogen AbstractionPrimary daytime oxidant, leads to formation of various oxygenated products. bohrium.com
Atmosphere Chlorine Radical (Cl•)Hydrogen AbstractionCan be significantly faster than •OH reaction; important in marine/polluted air. acs.orgresearchgate.net
Aquatic WaterHydrolysis (Substitution)Slow conversion to alcohol, (2-cyclobutylbutan-1-ol). researchgate.netstudysmarter.co.uk
Aquatic/Sediment N/APartitioningLow water solubility leads to adsorption onto sediment and organic matter. nih.gov

Q & A

Q. Can cyclobutane derivatives improve energy transfer efficiency in photovoltaics?

  • Methodological Answer : The ring’s strain energy (~26 kcal/mol) facilitates exciton dissociation in organic solar cells. Time-resolved fluorescence spectroscopy and density functional theory (DFT) simulations optimize donor-acceptor interfaces incorporating cyclobutane moieties .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.